molecular formula C18H14ClFN4O2S2 B3410326 N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide CAS No. 896368-81-3

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide

Cat. No.: B3410326
CAS No.: 896368-81-3
M. Wt: 436.9 g/mol
InChI Key: XCMZOOHKNYRWGK-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazole and thiazole rings. These rings are then linked to the chlorophenyl and fluorobenzene sulfonamide moieties through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

CAS No.

896368-81-3

Molecular Formula

C18H14ClFN4O2S2

Molecular Weight

436.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C18H14ClFN4O2S2/c19-13-7-5-12(6-8-13)17-22-18-24(23-17)14(11-27-18)9-10-21-28(25,26)16-4-2-1-3-15(16)20/h1-8,11,21H,9-10H2

InChI Key

XCMZOOHKNYRWGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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